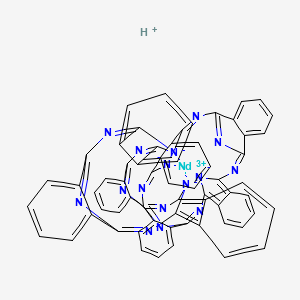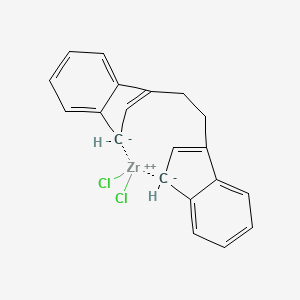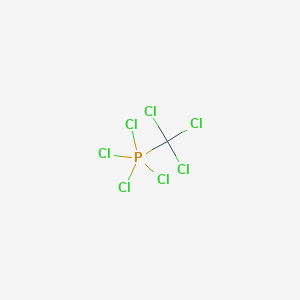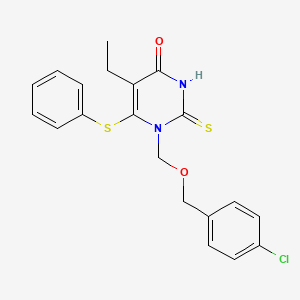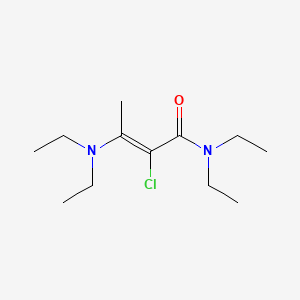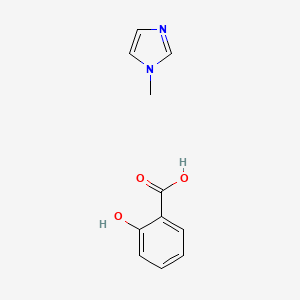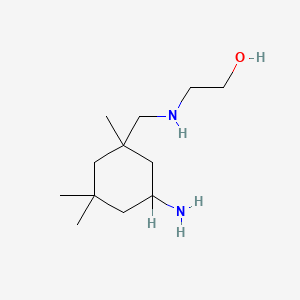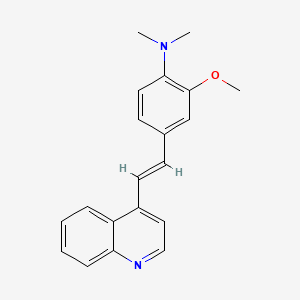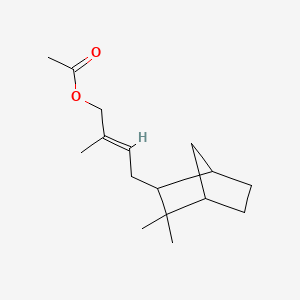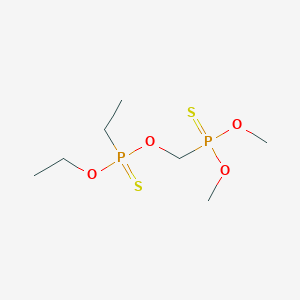
O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate is a chemical compound with the molecular formula C7H17O5P2S It is known for its unique structure, which includes both phosphonate and phosphinothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate typically involves the reaction of dimethyl phosphite with ethoxyethylphosphinothioyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphonate metabolism.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target. For example, it may act as an inhibitor of enzymes involved in phosphonate metabolism, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the ethoxyethylphosphinothioyl group.
Diethyl ethylphosphonate: Contains ethyl groups instead of methyl groups.
O,O-Diethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate is unique due to the presence of both phosphonate and phosphinothioyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Properties
CAS No. |
91772-41-7 |
|---|---|
Molecular Formula |
C7H18O4P2S2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
dimethoxyphosphinothioylmethoxy-ethoxy-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H18O4P2S2/c1-5-10-12(14,6-2)11-7-13(15,8-3)9-4/h5-7H2,1-4H3 |
InChI Key |
MPUXWKDXQJAROV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(CC)OCP(=S)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)
